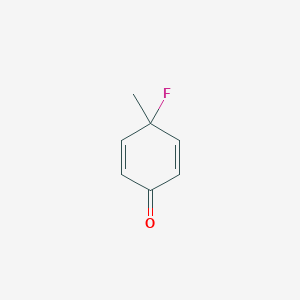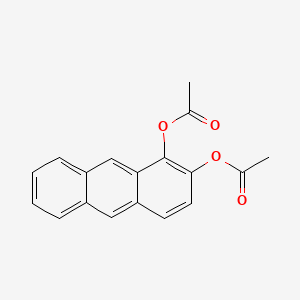
4-Propionyl-4'-n-hexadecanoyloxyazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propionyl-4’-n-hexadecanoyloxyazobenzene is an organic compound with the molecular formula C31H44N2O3 and a molecular weight of 492.6927 . This compound belongs to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to two aromatic rings. Azobenzenes are known for their photoisomerization properties, making them useful in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 4-Propionyl-4’-n-hexadecanoyloxyazobenzene typically involves the following steps:
Diazotization: Aniline derivatives are diazotized using nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azobenzene core.
Acylation: The azobenzene core undergoes acylation with propionyl chloride and hexadecanoyl chloride to introduce the propionyl and hexadecanoyloxy groups, respectively.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-Propionyl-4’-n-hexadecanoyloxyazobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction of the azo group (N=N) can be achieved using reducing agents like sodium dithionite, resulting in the formation of hydrazo compounds.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Reducing agents: Sodium dithionite (Na2S2O4), hydrogen gas (H2) with a palladium catalyst
- Substitution reagents: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Propionyl-4’-n-hexadecanoyloxyazobenzene has several scientific research applications, including:
Chemistry: Used as a photoresponsive material in the study of photoisomerization and photochemical reactions.
Biology: Employed in the development of light-controlled biomolecules and molecular switches.
Medicine: Investigated for potential use in drug delivery systems where light-triggered release of therapeutic agents is desired.
Industry: Utilized in the production of photoresponsive polymers and materials for optical data storage.
Wirkmechanismus
The mechanism of action of 4-Propionyl-4’-n-hexadecanoyloxyazobenzene primarily involves its photoisomerization properties. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers. This photoisomerization can induce changes in the molecular structure and properties, making it useful in various applications. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-Propionyl-4’-n-hexadecanoyloxyazobenzene can be compared with other azobenzene derivatives, such as:
4-Propionyl-4’-n-octadecanoyloxyazobenzene: Similar structure but with an octadecanoyloxy group instead of a hexadecanoyloxy group.
4-Propionyl-4’-n-hexanoyloxyazobenzene: Contains a shorter hexanoyloxy group compared to the hexadecanoyloxy group.
The uniqueness of 4-Propionyl-4’-n-hexadecanoyloxyazobenzene lies in its specific combination of functional groups, which can influence its photoisomerization behavior and other chemical properties.
Eigenschaften
CAS-Nummer |
76204-56-3 |
|---|---|
Molekularformel |
C31H44N2O3 |
Molekulargewicht |
492.7 g/mol |
IUPAC-Name |
[4-[(4-propanoylphenyl)diazenyl]phenyl] hexadecanoate |
InChI |
InChI=1S/C31H44N2O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-31(35)36-29-24-22-28(23-25-29)33-32-27-20-18-26(19-21-27)30(34)4-2/h18-25H,3-17H2,1-2H3 |
InChI-Schlüssel |
ZEDTZWNGRUOMLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




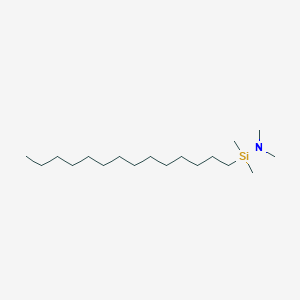

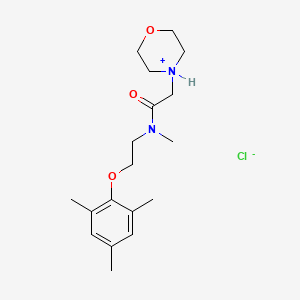

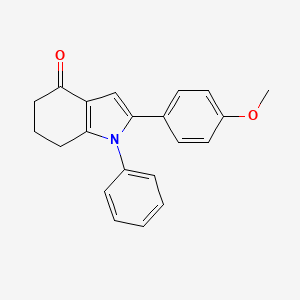


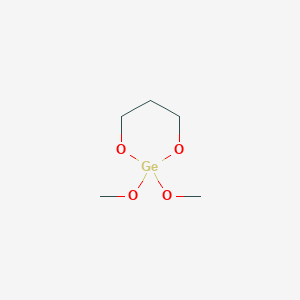
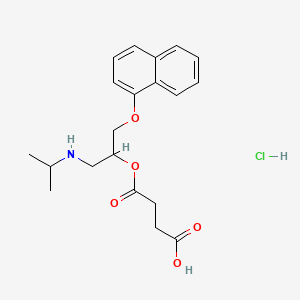
![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)
